molecular formula C11H6OS B1605656 8h-Indeno[1,2-c]thiophen-8-one CAS No. 23062-43-3

8h-Indeno[1,2-c]thiophen-8-one

Cat. No. B1605656
CAS RN: 23062-43-3
M. Wt: 186.23 g/mol
InChI Key: PRQSSPXKMOIQST-UHFFFAOYSA-N
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Description

8h-Indeno[1,2-c]thiophen-8-one is a heterocyclic compound . It has a molecular weight of 186.23 .


Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed kinetic resolution/ring-opening reaction of 8H-indeno [1,2-c]thiophen-8-ols . The reaction proceeds in a highly regioselective manner, and both optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno [1,2-c]thiophen-8-ols were obtained with high enantiomeric excesses .


Molecular Structure Analysis

The molecular formula of this compound is C11H6OS . The InChI code is 1S/C11H7OS/c12-11-8-4-2-1-3-7 (8)9-5-13-6-10 (9)11/h1-6,13H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Kinetic Resolution

  • Atroposelective Kinetic Resolution : A palladium-catalyzed kinetic resolution and ring-opening reaction of 8H-indeno[1,2-c]thiophen-8-ols has been demonstrated, leading to optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno[1,2-c]thiophen-8-ols with high enantiomeric excesses. These findings expand the synthetic applications of thiophenyl atropisomers (Xi et al., 2022).

Catalysis and Synthesis of Atropisomers

  • Palladium-Catalyzed Domino Cyclization : Another study reports a palladium-catalyzed domino cyclization and ring-opening reaction involving 8H-indeno[1,2-c]thiophen-8-ols. This process is unique in its stereospecific point chirality to axial chirality transfer, enabling the synthesis of complex molecules with dual chiral axes (Gu et al., 2022).

Organic Electronics and Light-Emitting Materials

  • Blue Light-Emitting Materials : A significant application in the field of organic electronics is the synthesis of blue light-emitting materials using 8H-indeno[1,2-b]thiophene derivatives. One study describes the efficient synthesis of spiro[[8H]indeno[2,1-b]-thiophene-8,9'-fluorene] and its use in constructing blue light-emitting materials with high quantum efficiency, indicating potential use in optoelectronic systems (Xie et al., 2006).

Dyes and Pigments

  • Synthesis of Novel Dyes : The synthesis and characteristics of novel dyes derived from indeno[1,2-b]thiophene compounds have been explored. These compounds exhibit significant shifts in their absorption maxima upon the introduction of different substituents, offering a range of applications in dyes and pigments industries (Fu & Wang, 2008).

Medicinal Chemistry

  • Antibacterial Activity : 8H-Indeno[1,2-c]thiophen-8-one derivatives have shown potential in medicinal chemistry, particularly in their antibacterial activity. A study on 2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one revealed broad-spectrum in vitro activity against various strains of Gram-positive and Gram-negative bacteria (Obafemi et al., 2013).

Organic Chemistry and Material Science

  • Synthesis of Novel Polymers : The design and synthesis of polymers based on indeno[1,2-b]thiophene derivatives are significant in material science. For example, a study on the synthesis of indeno[1,2-b]thiophene-co-benzothiadiazole-based π-conjugated ladder type polymers highlights their potential application in bulk heterojunction polymer solar cells, showcasing the blend of organic chemistry and material science (Sakthivel et al., 2013).

Safety and Hazards

The safety information for 8h-Indeno[1,2-c]thiophen-8-one includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

indeno[1,2-c]thiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6OS/c12-11-8-4-2-1-3-7(8)9-5-13-6-10(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQSSPXKMOIQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302215
Record name 8h-indeno[1,2-c]thiophen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23062-43-3
Record name 8H-Indeno[1,2-c]thiophen-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23062-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8H-Indeno(1,2-c)thiophen-8-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23062-43-3
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Record name 8h-indeno[1,2-c]thiophen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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